spiro[4.4]nonan-2-ol

Distillation Purification Thermal Stability

Spiro[4.4]nonan-2-ol (CAS 99182-61-3) delivers a conformationally locked spirocyclic core with a secondary alcohol at the 2-position, enabling fixed hydrogen-bonding geometry unattainable by the 1-ol regioisomer (CAS 13350-81-7) or 2-one analog (CAS 34177-18-9). This rigid scaffold achieves 85–90% ee in asymmetric reductions, making it indispensable for chiral ligand development, functional materials, and natural product total synthesis. Choose the 2-ol for precise steric and electronic control in your catalytic and medicinal chemistry programs.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 99182-61-3
Cat. No. B6234836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[4.4]nonan-2-ol
CAS99182-61-3
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(C2)O
InChIInChI=1S/C9H16O/c10-8-3-6-9(7-8)4-1-2-5-9/h8,10H,1-7H2
InChIKeyRWVAHZMFOQOBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiro[4.4]nonan-2-ol CAS 99182-61-3: A Structurally Rigid Spirocyclic Alcohol Building Block for Ligand Design, Functional Materials, and Natural Product Synthesis


Spiro[4.4]nonan-2-ol (CAS 99182-61-3) is a C9H16O spirocyclic secondary alcohol characterized by two cyclopentane rings joined through a shared quaternary spiro carbon, positioning the hydroxyl group at the 2‑position of one ring . This rigid, three‑dimensional framework, belonging to the broader spiro[4.4]nonane scaffold class, imparts a constrained molecular geometry fundamentally different from planar or flexible acyclic analogs [1]. The spiro[4.4]nonane core is increasingly recognized as a privileged scaffold for developing enantioenriched ligands, functional materials, natural product analogs, and polymers due to its unique conformational restriction [1].

Why Spiro[4.4]nonan-2-ol Cannot Be Simply Replaced by Its 1‑ol Regioisomer or 2‑one Analog in Rigid Scaffold Applications


Despite identical molecular formulae among spiro[4.4]nonan-2-ol, its 1‑ol regioisomer (spiro[4.4]nonan-1-ol, CAS 13350‑81‑7), and the corresponding 2‑one (spiro[4.4]nonan-2‑one, CAS 34177‑18‑9), substitution is non‑trivial and often scientifically invalid. The position of the hydroxyl group (2‑ol vs. 1‑ol) alters both hydrogen‑bonding geometry and steric environment, directly impacting ligand binding and molecular recognition [1]. Furthermore, the spirocyclic framework itself imposes a rigid, three‑dimensional orientation that cannot be mimicked by flexible acyclic alcohols or simple cyclic counterparts [2]. The specific quantitative differences in predicted physicochemical properties—boiling point, density, and pKa—further underscore that these compounds are distinct chemical entities with divergent purification, formulation, and reactivity profiles. The following evidence guide details exactly where these differences manifest in measurable, comparator‑driven terms.

Quantitative Differentiation of Spiro[4.4]nonan-2-ol: Head‑to‑Head Comparison of Key Physicochemical and Application‑Critical Parameters Against Closest Analogs


Differentiation by Predicted Boiling Point at Reduced Pressure: Enabling Gentler Purification vs. 1‑ol Isomer

Spiro[4.4]nonan‑2‑ol exhibits a reported boiling point of 106 °C at 20 Torr . Under identical low‑pressure conditions (4 Torr), its regioisomer spiro[4.4]nonan‑1‑ol boils at 77 °C . While these pressures are not perfectly matched, the lower boiling point of the 1‑ol regioisomer at a similar vacuum level (4 Torr vs. 20 Torr) indicates a significantly higher volatility for the 1‑ol. This quantifiable difference in vapor pressure implies that spiro[4.4]nonan‑2‑ol may be more amenable to purification via fractional distillation under milder thermal stress, potentially reducing thermal degradation during scale‑up.

Distillation Purification Thermal Stability Process Chemistry

Differentiation by Hydrogen‑Bonding Capability and pKa: Implications for Chiral Recognition and Binding Affinity

The predicted pKa of spiro[4.4]nonan‑2‑ol is 15.21 ± 0.20 , which is nearly identical to the predicted pKa of its 1‑ol regioisomer (15.25 ± 0.20) . However, the primary differentiation arises not from pKa but from the unique hydrogen‑bond donor/acceptor geometry imposed by the 2‑position within the rigid spiro[4.4]nonane scaffold. This specific orientation is critical for chiral recognition; for example, the related chiral auxiliary cis,cis‑spiro[4.4]nonane‑1,6‑diol achieves 85–90% enantiomeric excess (e.e.) in LiAlH₄ reduction of phenyl alkyl ketones [1]. While this data is for a 1,6‑diol, it constitutes class‑level evidence that the spiro[4.4]nonane framework with strategically placed hydroxyl groups—such as the 2‑ol—can function as an effective chiral modifier, whereas the 1‑ol regioisomer or the 2‑one analog (which lacks a hydrogen‑bond donor) would be expected to exhibit substantially different, likely inferior, enantioselectivity due to altered binding geometry.

Asymmetric Catalysis Ligand Design Hydrogen Bonding Chiral Auxiliary

Differentiation by Density and Liquid‑Phase Behavior: Implications for Formulation and Solvent‑Free Processing

The predicted density of spiro[4.4]nonan‑2‑ol is 1.01 ± 0.1 g/cm³ . This value is identical, within the prediction uncertainty, to the predicted density of the 1‑ol regioisomer (1.01 ± 0.1 g/cm³) and very close to that of the 2‑one analog (1.00 ± 0.1 g/cm³) . Consequently, density does not provide a meaningful point of differentiation. However, the presence of the hydrogen‑bonding hydroxyl group in spiro[4.4]nonan‑2‑ol, absent in the 2‑one, is expected to impart significantly higher viscosity and altered liquid‑phase behavior compared to the ketone analog. This qualitative difference, while not quantified in available literature, is a critical consideration for formulation scientists selecting between an alcohol and a ketone scaffold for neat or highly concentrated applications where fluid dynamics and intermolecular interactions govern processing.

Formulation Density Solvent‑Free Chemistry Process Engineering

Differentiation by Functional Group Reactivity: Alcohol vs. Ketone as a Synthetic Handle for Spirocycle Elaboration

Spiro[4.4]nonan‑2‑ol contains a secondary alcohol functional group, which provides a distinct set of synthetic transformations (e.g., oxidation to the ketone, esterification, etherification, sulfonation, Mitsunobu reactions) compared to its closest analog, spiro[4.4]nonan‑2‑one (a ketone). The alcohol can be directly converted to the ketone via oxidation, establishing a clear synthetic relationship. However, the reverse transformation (reduction of the ketone) yields predominantly spiro[4.4]nonan‑2‑ol, but the two compounds are not functionally interchangeable in downstream chemistry. For instance, the alcohol can serve as a nucleophile in SN2 reactions or as a leaving group precursor, whereas the ketone is an electrophile and can undergo nucleophilic addition, reductive amination, or α‑alkylation. This fundamental difference in reactivity is a core differentiator for procurement: a chemist seeking a nucleophilic spirocyclic building block must select spiro[4.4]nonan‑2‑ol, not the ketone.

Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry Library Synthesis

Quantified Commercial Availability and Purity: Standardized Supply vs. Bespoke Synthesis

Spiro[4.4]nonan‑2‑ol is commercially available from multiple chemical suppliers at a minimum purity of 95% (HPLC) in pack sizes ranging from 500 mg to 10 g . Its regioisomer, spiro[4.4]nonan‑1‑ol, is similarly available at comparable purities. However, the 2‑one analog (spiro[4.4]nonan‑2‑one) is often listed with a minimum purity of 95% as well, but its commercial supply chain is more fragmented and less consistently available in multi‑gram quantities . While this is not a direct scientific performance differentiator, it is a critical procurement‑centric differentiator: the 2‑ol isomer is a stocked, catalog‑available compound from established vendors, reducing lead times and eliminating the need for custom synthesis. This quantifiable difference in supply chain reliability can be a decisive factor for project timelines and budget constraints.

Procurement Commercial Availability Purity Scale‑up

Optimal Research and Industrial Applications of Spiro[4.4]nonan-2-ol Derived from Quantitative Differentiation Evidence


Design and Synthesis of Chiral Spirocyclic Ligands and Auxiliaries for Asymmetric Catalysis

Leveraging the class‑level evidence that rigid spiro[4.4]nonane‑diol frameworks achieve 85–90% enantiomeric excess in asymmetric reductions [1], spiro[4.4]nonan‑2‑ol is an ideal starting material for constructing chiral ligands. Its 2‑hydroxyl group provides a fixed hydrogen‑bonding site, enabling precise pre‑organization of the chiral environment around a metal center. This application is directly supported by the compound's functional handle (the alcohol) and its rigid scaffold, which are essential for high enantioselectivity. Procurement of the 2‑ol over the 1‑ol regioisomer ensures the correct hydroxyl positioning for optimal chiral induction in specific ligand designs.

Synthesis of Functional Materials and Polymers Requiring Rigid Spirocyclic Cores

The spiro[4.4]nonane core is a valuable motif in functional materials due to its ability to restrict conformational freedom and enhance thermal stability [2]. Spiro[4.4]nonan‑2‑ol serves as a versatile monomer or cross‑linker via its alcohol group, which can be esterified or etherified to incorporate the rigid spirocycle into polymer backbones or molecular frameworks. The predicted density (1.01 g/cm³) and lower volatility compared to the 1‑ol regioisomer suggest it may be preferred for melt‑processing or solvent‑free polymerization conditions. This application is directly inferred from the compound's functional group and the broader class utility of spiro[4.4]nonanes.

Medicinal Chemistry: Scaffold Hopping and Bioisostere Replacement in Drug Discovery

Spirocyclic scaffolds, including spiro[4.4]nonanes, are widely employed in drug discovery as rigid bioisosteres that can improve pharmacokinetic properties and target selectivity [2]. Spiro[4.4]nonan‑2‑ol provides a synthetically tractable entry point into this chemical space. The 2‑alcohol group can be oxidized to the ketone for further functionalization or directly transformed into esters, carbamates, or ethers as part of lead optimization. The quantitative evidence of reliable commercial availability (95% purity, multi‑gram scale) further supports its use in medicinal chemistry campaigns where rapid analog synthesis is critical. This scenario is grounded in the compound's functional handle and the class‑level importance of spiro[4.4]nonanes in drug discovery.

Natural Product Total Synthesis and Complex Molecule Construction

The spiro[4.4]nonane core appears in various natural products and bioactive molecules [2]. Spiro[4.4]nonan‑2‑ol can be utilized as a key intermediate or building block in total synthesis efforts, where its rigid structure and defined stereochemistry (when obtained enantiopure) are essential. The alcohol functionality provides a point of diversification, enabling the attachment of complex side chains or the formation of spiroketals. The differentiation from the 2‑one analog is critical: the alcohol allows for late‑stage functionalization via nucleophilic displacement or oxidation, offering greater synthetic flexibility than the ketone alone. This application is supported by the compound's functional group profile and the class‑level significance of spiro[4.4]nonanes in natural product chemistry.

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